N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
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Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds incorporating similar structural motifs have demonstrated significant antimicrobial activity. For instance, a study focused on the synthesis of new heterocycles incorporating antipyrine moiety, which showed that these compounds were evaluated as antimicrobial agents with promising results (Bondock et al., 2008).
Anticancer Activity
Research has also indicated the potential of these compounds in anticancer applications. For example, the synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives revealed promising anticancer activity against various cancer cell lines (Alqahtani & Bayazeed, 2020). Another study on the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives showed reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
Radioligand Development for PET Imaging
Compounds with similar structures have been explored as potential probes for studying the Peripheral Benzodiazepine Receptors (PBR) using SPECT, indicating their utility in medical imaging and diagnostics (Katsifis et al., 2000).
Kinase Inhibitory Activities
There's also evidence of kinase inhibitory activities, with specific compounds acting as potent inhibitors of Aurora-A, Aurora-B, and Aurora-C kinases. This inhibition suggests a potential therapeutic application in cancer treatment, where dysregulation of these kinases is often observed (Bavetsias et al., 2007).
Synthesis and Applications in Heterocyclic Chemistry
The synthesis of novel heterocyclic compounds based on the thiazole moiety has been a focus of research, with studies exploring the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives. These derivatives exhibit Src kinase inhibitory and anticancer activities, further underscoring the therapeutic potential of compounds with similar structures (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-7-15-16(8-12(11)2)22-17(19-15)20(13(3)21)10-14-5-4-6-18-9-14/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGWXVGIBJQTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.